4-[(3-Fluorobenzyl)sulfanyl]-5-(4-methylphenyl)thieno[2,3-d]pyrimidine
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Overview
Description
4-[(3-Fluorobenzyl)sulfanyl]-5-(4-methylphenyl)thieno[2,3-d]pyrimidine is a compound belonging to the thienopyrimidine class. Thienopyrimidines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
The synthesis of 4-[(3-Fluorobenzyl)sulfanyl]-5-(4-methylphenyl)thieno[2,3-d]pyrimidine typically involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives. One common method includes the use of formic acid or triethyl orthoformate as a one-carbon source reagent . The reaction conditions often involve heating the thiophene derivatives with these reagents to achieve the desired cyclization . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
4-[(3-Fluorobenzyl)sulfanyl]-5-(4-methylphenyl)thieno[2,3-d]pyrimidine can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles like amines or thiols.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound has shown promise in biological assays for its potential therapeutic effects.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 4-[(3-Fluorobenzyl)sulfanyl]-5-(4-methylphenyl)thieno[2,3-d]pyrimidine involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to the observed biological effects .
Comparison with Similar Compounds
Similar compounds to 4-[(3-Fluorobenzyl)sulfanyl]-5-(4-methylphenyl)thieno[2,3-d]pyrimidine include other thienopyrimidine derivatives. These compounds share a similar core structure but may have different substituents, leading to variations in their biological activities and properties. Some examples include:
- Thieno[3,2-d]pyrimidine-7-carbonitriles
- Thieno[3,4-b]pyridine-7-carboxamides
This compound stands out due to its unique combination of substituents, which may confer distinct biological activities and potential therapeutic applications .
Properties
Molecular Formula |
C20H15FN2S2 |
---|---|
Molecular Weight |
366.5 g/mol |
IUPAC Name |
4-[(3-fluorophenyl)methylsulfanyl]-5-(4-methylphenyl)thieno[2,3-d]pyrimidine |
InChI |
InChI=1S/C20H15FN2S2/c1-13-5-7-15(8-6-13)17-11-25-20-18(17)19(22-12-23-20)24-10-14-3-2-4-16(21)9-14/h2-9,11-12H,10H2,1H3 |
InChI Key |
NQYUZGNOOJGXPY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC3=C2C(=NC=N3)SCC4=CC(=CC=C4)F |
Origin of Product |
United States |
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